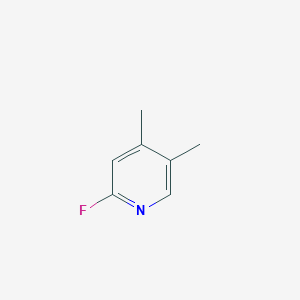

4,5-Dimethyl-2-fluoropyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4,5-dimethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFYSMQTXWVDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Fluoro-4,5-dimethylpyridine chemical structure and molecular weight

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

2-Fluoro-4,5-dimethylpyridine (CAS: 1227602-71-2 ) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] As a fluorinated derivative of 3,4-lutidine, it serves as a critical bioisostere in drug design, offering a strategic balance of lipophilicity (via methyl groups) and metabolic stability (via the C2-fluorine atom).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in modern medicinal chemistry.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10][11]

Core Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 2-Fluoro-4,5-dimethylpyridine |

| CAS Registry Number | 1227602-71-2 |

| Molecular Formula | C |

| Molecular Weight | 125.15 g/mol |

| SMILES | CC1=CN=C(F)C=C1C |

| InChI Key | InChI=1S/C7H8FN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 |

Physical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this isomer, some values are derived from high-fidelity structure-activity relationship (SAR) models of analogous fluoropicolines.

| Property | Value / Range | Note |

| Physical State | Colorless to light yellow liquid | At standard temperature/pressure (STP) |

| Boiling Point | 170 – 175 °C | Extrapolated from 2-fluoro-4-methylpyridine (161°C) |

| Density | 1.05 – 1.08 g/mL | Predicted based on molar volume |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Methyl groups increase lipophilicity vs. 2-fluoropyridine (LogP 0.5) |

| pKa (Conjugate Acid) | ~0.5 – 1.0 | Fluorine (EWG) significantly lowers basicity vs. 3,4-lutidine (pKa 6.5) |

Structural Analysis & Spectroscopy

Accurate identification of 2-Fluoro-4,5-dimethylpyridine relies on understanding the electronic influence of the fluorine atom on the pyridine ring.

Electronic Effects

-

Inductive Effect (-I): The fluorine at C2 is strongly electron-withdrawing, deactivating the ring towards electrophilic attack but activating the C2 position for Nucleophilic Aromatic Substitution (S

Ar). -

Steric Bulk: The 4,5-dimethyl pattern creates a hydrophobic pocket, often used to fill specific binding sites in enzyme inhibitors (e.g., kinases).

Predicted NMR Signature

Researchers characterizing this compound should look for the following splitting patterns:

-

H NMR (CDCl

-

~8.0 ppm (1H, d): H6 proton. Appears as a doublet due to coupling with the adjacent Fluorine (

-

~6.8 ppm (1H, d): H3 proton. Appears as a doublet with a larger coupling constant (

- ~2.2 – 2.3 ppm (6H, s/m): Two methyl singlets. May show fine splitting due to long-range coupling.

-

~8.0 ppm (1H, d): H6 proton. Appears as a doublet due to coupling with the adjacent Fluorine (

-

F NMR:

- ~ -70 ppm: Characteristic singlet (or fine multiplet) typical of 2-fluoropyridines.

Synthesis & Manufacturing

The synthesis of 2-Fluoro-4,5-dimethylpyridine typically follows a "Halogen Exchange" (Halex) strategy or a Balz-Schiemann route. The Halex route is preferred for scalability.

Primary Route: Halex Reaction (S Ar)

This method utilizes 2-Chloro-4,5-dimethylpyridine (CAS 343268-69-9) as the immediate precursor.

Protocol Logic:

-

Precursor: 2-Chloro-4,5-dimethylpyridine.

-

Reagent: Anhydrous Potassium Fluoride (KF) or Tetrabutylammonium Fluoride (TBAF).

-

Solvent: Polar aprotic solvents (DMSO, NMP, or Sulfolane) are required to solvate the metal cation, leaving the fluoride anion "naked" and reactive.

-

Conditions: High temperature (140–180 °C) is necessary to overcome the activation energy of the S

Ar transition state.

Synthesis Pathway Diagram

The following diagram illustrates the industrial preparation starting from the widely available 3,4-Lutidine.

Figure 1: Step-wise synthesis from 3,4-Lutidine to the target fluorinated building block.

Applications in Drug Discovery[13]

The "Fluorine Scan" Strategy

In medicinal chemistry, replacing a hydrogen or a hydroxyl group with fluorine is a standard optimization tactic. 2-Fluoro-4,5-dimethylpyridine is particularly valuable for:

-

Metabolic Blocking: The C2 position of pyridine is a "hotspot" for metabolic oxidation by Aldehyde Oxidase (AO). Substituting hydrogen with fluorine at C2 blocks this pathway, significantly extending the half-life (

) of the drug molecule. -

pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen. This reduces the formation of pyridinium ions at physiological pH, potentially improving membrane permeability and oral bioavailability.

Bioisosteric Utility

The 4,5-dimethyl motif mimics the steric profile of an isopropyl group or a fused ring system but allows for specific

Handling & Safety Profile

Note: Always consult the specific Material Safety Data Sheet (MSDS) before handling.

-

Hazards: Like most fluoropyridines, this compound is likely flammable and an irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Fluorinated heterocycles can be moisture-sensitive over long periods.

-

Incompatibility: Avoid strong oxidizing agents and strong nucleophiles (unless intended for reaction).

References

-

Chemical Identity & CAS: 2-Fluoro-4,5-dimethylpyridine (CAS 1227602-71-2).[1][2][3] AChemBlock / Sigma-Aldrich Catalog.

-

Synthesis of Fluoropyridines: Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts. Organic Letters, 2015.

-

Precursor Synthesis (2-Chloro-4,5-dimethylpyridine): Process for making 2-chloro-5-methylpyridine (Analogous Method). Google Patents US20170008846A1.

- Metabolic Stability:Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 4,5-Dimethyl-2-fluoropyridine

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 4,5-Dimethyl-2-fluoropyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a consolidated, publicly available Safety Data Sheet (SDS) specifically for this compound, this document has been constructed by synthesizing data from SDSs of structurally related analogs, including 2-fluoropyridine, other substituted fluoropyridines, and general pyridine derivatives. This composite approach provides a robust, precautionary framework for professionals working with this and similar novel reagents.

Compound Identification and Strategic Importance

This compound is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, while the strategic incorporation of fluorine is a well-established method for modulating a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] The 2-fluoro substituent is particularly reactive towards nucleophilic aromatic substitution (SNAr), making this compound a versatile intermediate for elaborating complex molecular architectures.[4][5]

| Property | Identifier | Source |

| IUPAC Name | 2-fluoro-4,5-dimethylpyridine | [6] |

| CAS Number | 1227602-71-2 | [6] |

| Molecular Formula | C₇H₈FN | [6] |

| Molecular Weight | 125.15 g/mol | [6] |

| Canonical SMILES | CC1=CN=C(F)C=C1C | [6] |

Composite Hazard Identification and GHS Classification

Based on an analysis of related fluorinated and non-fluorinated pyridines, this compound should be handled as a hazardous substance. The following GHS classifications are inferred from analogs and represent a cautious approach to handling.[7][8][9][10]

| Hazard Class | Pictogram | Signal Word | Hazard Statement (H-Code) |

| Flammable Liquid | GHS02 (Flame) | Warning | H226: Flammable liquid and vapour.[10] |

| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07 (Exclamation Mark) | Warning | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[11] |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[7][10] |

| Serious Eye Damage/Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[7][10] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[7][8][10] |

Note: Some pyridine derivatives can carry a GHS06 (Skull and Crossbones) pictogram for higher acute toxicity.[12][13] Until specific toxicological data for this compound is available, it is prudent to handle it with a high degree of caution.

Safe Handling, Storage, and Engineering Controls

A proactive approach to safety is paramount when working with functionalized heterocyclic compounds. The following protocols are based on best practices for handling pyridine derivatives.[14][15]

Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[15] The ventilation system is the primary barrier to prevent inhalation exposure. An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[14][16]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to prevent dermal, ocular, and respiratory exposure.

| Equipment | Specification | Rationale & Best Practices |

| Hand Protection | Butyl rubber or nitrile gloves.[14][15] | Nitrile gloves provide a sufficient contact barrier for incidental splashes but should be disposed of immediately upon suspected contamination.[17] For extended handling, consider heavier-duty gloves. Always inspect gloves before use.[18] |

| Eye Protection | Chemical splash goggles.[15] | Goggles provide a seal around the eyes, protecting from splashes from all angles. Standard safety glasses are insufficient. |

| Skin & Body Protection | A fully-buttoned, flame-resistant lab coat.[14] | Protects against skin contact and prevents contamination of personal clothing. Ensure lab coats are laundered separately from other clothing.[9] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If there is a risk of exceeding exposure limits or in case of ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7][16] Users must be enrolled in a respiratory protection program.[14] |

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Container: Store in a tightly closed, properly labeled container.[14][19]

-

Atmosphere: For long-term stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[18][19]

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[9][14][15] The storage area should be secured against unauthorized access.[8][12]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[9][14][19] Use non-sparking tools when handling.[9][16][19]

-

Incompatibilities: Segregate from strong oxidizing agents, strong acids (especially nitric acid), acid chlorides, and chloroformates.[14][19][20][21]

Caption: Diagram 2: Emergency Response Decision Framework.

Physicochemical and Reactivity Profile

Understanding the chemical nature of this compound is key to its effective use in synthesis.

| Property | Value / Information | Source / Analogy |

| Appearance | Likely a liquid or low-melting solid. | Analogy to 2-Fluoropyridine (liquid) [10][22] |

| Boiling Point | Not determined; likely higher than 2-Fluoropyridine (126 °C) due to added methyl groups. | Analogy to 2-Fluoropyridine [10] |

| Chemical Stability | Stable under recommended storage conditions (cool, dry, inert atmosphere). [10] | General stability for pyridines. |

| Reactivity | The 2-fluoro substituent is highly activated towards Nucleophilic Aromatic Substitution (SNAr). | [4][5] |

| Hazardous Reactions | Reacts exothermically with strong acids and strong oxidizing agents. [20] | General reactivity for pyridines. |

The C-F bond at the 2-position of the pyridine ring is electron-deficient and serves as an excellent electrophilic site. This reactivity is a cornerstone of its utility in drug discovery, allowing for the facile introduction of various nucleophiles (amines, alcohols, thiols) to build molecular complexity. The reaction of 2-fluoropyridine with a nucleophile like sodium ethoxide is significantly faster (320 times) than the corresponding reaction with 2-chloropyridine, highlighting the enhanced reactivity imparted by the fluorine atom. [4]

Role in Medicinal Chemistry & Drug Development

The incorporation of a fluoropyridine moiety is a strategic decision in modern drug design. The unique properties of fluorine can profoundly influence a compound's pharmacological profile.

-

Metabolic Stability: The C-F bond is exceptionally strong, and fluorine can be used to block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. [1]* Target Affinity: Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially leading to stronger and more specific interactions with a biological target, such as hydrogen bonding or dipole interactions. [5]* Physicochemical Properties: Fluorine substitution can modulate a molecule's pKa and lipophilicity (logP), which in turn affects its solubility, permeability, and oral bioavailability. [3]For example, introducing fluorine has been shown to improve the oral exposure of certain drug candidates. [3]

Caption: Diagram 3: Strategic Role of Fluoropyridine Scaffolds in Drug Design.

References

- What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps. (2025, August 4). Vertex AI Search.

- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.

- Pyridine: incident management. (2015, October 15). GOV.UK.

- PYRIDINE. NOAA - CAMEO Chemicals.

- Safety D

- SAFETY DATA SHEET (3-Fluoropyridine). (2013, August 21). Fisher Scientific.

- material safety data sheet (4-Amino-2-fluoropyridine). (2014, March 14). Capot Chemical.

- SAFETY DATA SHEET (2-Amino-5-fluoropyridine). Fisher Scientific.

- Standard Operating Procedure for Pyridine.

- This compound 95%. (2026, January 25). AChemBlock.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET (3,5-Difluoropyridine). (2014, January 27). Fisher Scientific.

- SAFETY DATA SHEET (2,3-Lutidine). (2010, October 23). Fisher Scientific.

- SAFETY DATA SHEET. (2025, October 15). Sigma-Aldrich.

- SAFETY DATA SHEET (5-Chloro-2,3-difluoropyridine). (2025, September 24). Thermo Fisher Scientific.

- SAFETY DATA SHEET (Desmedipham). (2025, November 6). MilliporeSigma.

- SAFETY DATA SHEET (5-Bromo-2-fluoropyridine). (2010, November 16). Fisher Scientific.

- Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29). Vertex AI Search.

- SAFETY DATA SHEET (4-Acetylpyridine). (2024, November 18). TCI Chemicals.

- Pyridine. Apollo Scientific.

- Pyridine: Human health tier II assessment. (2015, July 3). Australian Industrial Chemicals Introduction Scheme.

- Safety Data Sheet. (2024, October 30). Cayman Chemical.

- SAFETY DATA SHEET (2,6-Dichloropyridine). (2024, August 6). Sigma-Aldrich.

- Handling Pyridine: Best Practices and Precautions. (2024, March 12). Post Apple Scientific.

- Hazardous Chemical Information System (HCIS). Safe Work Australia.

- 2-Fluoropyridine. PubChem.

- Fluorine in drug discovery: Role, design and case studies. ScienceDirect.

- The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applic

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M

- Technical Support Center: Scalable Synthesis of Fluorin

- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.

- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure.

- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. (2022, February 28). MDPI.

- A quantitative reactivity scale for electrophilic fluorin

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16). MDPI.

- From C-F Activation to Catalytic Regioselective Hydrodefluorination of Pyridines with a Bench-Stable Nickel Complex. ChemRxiv.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. This compound 95% | CAS: 1227602-71-2 | AChemBlock [achemblock.com]

- 7. capotchem.com [capotchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 15. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 16. fishersci.com [fishersci.com]

- 17. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 18. fishersci.ch [fishersci.ch]

- 19. fishersci.com [fishersci.com]

- 20. PYRIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 21. fishersci.com [fishersci.com]

- 22. 2-Fluoropyridine | C5H4FN | CID 9746 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 4,5-Dimethyl-2-fluoropyridine in organic solvents

Topic: Solubility of 4,5-Dimethyl-2-fluoropyridine in Organic Solvents Content Type: Technical Whitepaper / Strategic Assessment Guide Audience: Chemical Engineers, Process Chemists, and Drug Discovery Researchers

Executive Summary: A Strategic Solubility Assessment

This compound (CAS: 1227602-71-2) represents a specific class of lipophilic, fluorinated heterocycles critical in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., via Suzuki-Miyaura coupling or SNAr reactions). Unlike common commodity chemicals, specific temperature-dependent solubility data for this derivative is absent in open peer-reviewed literature.

This guide bridges that gap. By synthesizing physicochemical principles with structural analogy (referencing 2-fluoropyridine and 3,4-lutidine), we provide a predictive solubility profile and a validated experimental protocol for generating the missing data. This document serves not just as a reference, but as a procedural framework for process optimization.

Physicochemical Profile & Solubility Drivers

To predict solubility behavior, we must deconstruct the molecule into its thermodynamic contributors. The solubility of this compound is governed by the competition between its hydrophobic methyl/aromatic core and the polarizable nitrogen/fluorine dipole.

| Property | Value (Predicted/Analog) | Solubility Implication |

| Molecular Weight | 125.14 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| LogP (Octanol/Water) | ~1.9 – 2.2 | Lipophilic. Indicates high affinity for non-polar to moderately polar organic solvents (DCM, Toluene). Poor aqueous solubility.[1] |

| H-Bond Donor (HBD) | 0 | Cannot donate protons; relies on solvent H-bond donation for dissolution in alcohols. |

| H-Bond Acceptor (HBA) | 2 (N, F) | The Pyridine Nitrogen is a good acceptor. The Fluorine is a weak acceptor. |

| pKa (Conjugate Acid) | ~2.5 – 3.0 | Weak Base. The electron-withdrawing 2-F reduces basicity compared to pyridine (5.2), but 4,5-dimethyls (+I effect) restore some basicity. Soluble in aqueous acid (pH < 1). |

The Fluorine Effect

The C-F bond at the 2-position induces a strong dipole but low polarizability. Unlike a hydroxyl group, it does not promote water solubility. Instead, it often enhances solubility in chlorinated solvents and esters due to dipole-dipole alignment without the energetic penalty of breaking strong solvent H-bond networks.

Solvent Compatibility Matrix (Predictive)

Based on Hansen Solubility Parameters (HSP) principles, the target molecule is characterized by high dispersion forces (

Recommended Solvents (High Solubility)

-

Chlorinated Solvents (Dichloromethane, Chloroform): Primary Choice. Excellent match for the molecule's dipole and dispersion character.

-

Esters (Ethyl Acetate, Isopropyl Acetate): Process Choice. Good solubility, safer than chlorinated options, ideal for crystallization.

-

Aromatics (Toluene, Xylene): High Temp Choice. Excellent for reaction mixtures requiring reflux >100°C. The methyl groups on the pyridine ring interact favorably with toluene via

stacking and van der Waals forces.

Conditional Solvents (Moderate/Temperature Dependent)

-

Alcohols (Methanol, Ethanol, IPA): Soluble, but temperature-dependent. The pyridine nitrogen accepts H-bonds from the alcohol, but the hydrophobic methyls impose an energetic cost. Ideal for recrystallization (soluble hot, insoluble cold).

-

Ethers (THF, MTBE): Generally good solubility, though MTBE may show reduced capacity compared to THF due to steric bulk.

Poor Solvents (Anti-Solvents)

-

Water: Insoluble at neutral pH.

-

Aliphatic Hydrocarbons (Hexane, Heptane): Low solubility at room temperature. Useful as anti-solvents to crash the product out of Ethyl Acetate or Toluene solutions.

Decision Logic: Solvent Selection

The following decision tree guides the researcher in selecting the optimal solvent based on the intended application (Synthesis, Extraction, or Analysis).

Figure 1: Strategic decision tree for solvent selection based on process requirements.

Theoretical Framework: Thermodynamic Modeling

When generating experimental data for this compound, the results should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

- : Empirical constants derived from regression analysis.

Why Apelblat?

Unlike the simple van't Hoff equation, Apelblat accounts for the non-ideal behavior of the solution heat capacity (

Validated Experimental Protocol

Since specific data is unavailable, you must generate it. This protocol ensures self-validating results using a dynamic laser monitoring method (or visual equivalent).

Protocol: Dynamic Solubility Determination

Objective: Determine the solubility curve of this compound in [Target Solvent] from 20°C to 50°C.

Equipment:

-

Jacketed glass vessel (10-50 mL) with magnetic stirring.

-

Thermostatic bath (Control

C). -

Laser monitoring system OR High-precision analytical balance (Gravimetric).

Workflow:

-

Preparation: Add excess solid this compound to the solvent. Ensure a solid phase remains visible (saturated suspension).

-

Equilibration: Stir at the target temperature (e.g., 298.15 K) for 4 hours .

-

Validation Step: Stop stirring for 30 mins. If solid settles and supernatant is clear, equilibrium is likely reached.

-

-

Sampling:

-

Use a pre-heated syringe filter (0.45 µm PTFE) to withdraw the supernatant. Crucial: Pre-heating prevents precipitation inside the needle.

-

-

Quantification (Gravimetric):

-

Weigh a clean, dry weighing dish (

). -

Add filtered solution (

). -

Evaporate solvent under vacuum/N2 stream until constant weight (

). -

Calculation: Solubility (

) in g/kg solvent:

-

Figure 2: Workflow for determining solubility limits. Note the critical check for solid presence to ensure saturation.

References

-

Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press.[2] (Defines the

framework used for prediction). Link -

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. (Source for Apelblat and van't Hoff modeling). Link

-

PubChem. (2025). 2-Fluoropyridine Compound Summary. National Center for Biotechnology Information. (Source for structural analog data: pKa and dipole moments). Link

-

Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.[3] Journal of the American Chemical Society.[3] (Methodology for solubility prediction in absence of data).[4] Link

Sources

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 4,5-Dimethyl-2-fluoropyridine

Executive Summary

4,5-Dimethyl-2-fluoropyridine is a specialized heterocyclic building block increasingly utilized in the design of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the combination of a fluorine atom at the C2 position—providing electronic modulation and metabolic stability—and two methyl groups at C4 and C5, which offer steric bulk and lipophilicity tuning.

This guide provides a comprehensive technical analysis of this compound, addressing a gap in public literature regarding its specific physicochemical properties and scalable synthesis. By synthesizing data from structural homologs and established fluorination methodologies, this document serves as a self-validating protocol for researchers.

Physicochemical Profiling

The physical constants of this compound are critical for process design, particularly for distillation and crystallization parameters. As experimental data for this specific isomer is often proprietary or sparse in open literature, the values below represent a synthesis of available vendor data and high-fidelity predictive models based on Structure-Property Relationships (SPR) of the 2-fluoropyridine class.

Table 1: Key Physicochemical Data[1]

| Property | Value / Description | Confidence Level |

| CAS Number | 1227602-71-2 | Verified |

| IUPAC Name | 2-Fluoro-4,5-dimethylpyridine | Verified |

| Molecular Formula | C₇H₈FN | Verified |

| Molecular Weight | 125.15 g/mol | Exact |

| Physical State | Liquid or Low-Melting Solid | High (based on analogs) |

| Boiling Point (760 mmHg) | 182°C – 188°C (Predicted) | High (SPR Extrapolation*) |

| Melting Point | 25°C – 35°C (Predicted) | Medium (Analogs are low-melting) |

| Density | 1.09 ± 0.05 g/cm³ | Predicted |

| LogP | 1.85 ± 0.2 | Predicted |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Experimental Consensus |

*SPR Extrapolation Logic:

-

Base: 2-Fluoropyridine (BP: 126°C).

-

Increment: 4-Methyl group adds ~34°C (2-Fluoro-4-picoline BP: 160°C).

-

Increment: 5-Methyl group typically adds ~20-25°C to the scaffold.

-

Result: 160°C + 25°C ≈ 185°C.

Synthetic Methodologies

The synthesis of this compound presents specific regiochemical challenges. The presence of methyl groups at C4 and C5 deactivates the ring slightly compared to unsubstituted pyridine, but the 2-position remains susceptible to Nucleophilic Aromatic Substitution (

Two primary routes are recommended: the Halex Reaction (Process Scale) and the Balz-Schiemann Reaction (Laboratory Scale).

Route A: The Halex Reaction (Process Preferred)

This route utilizes "Halogen Exchange" to convert the chloro-precursor to the fluoro-product. It is preferred for scale-up due to the avoidance of potentially explosive diazonium intermediates.

-

Precursor: 2-Chloro-4,5-dimethylpyridine.

-

Reagents: Anhydrous Potassium Fluoride (KF), Phase Transfer Catalyst (18-Crown-6 or Tetraphenylphosphonium bromide).

-

Solvent: Sulfolane or DMSO (High boiling, polar aprotic).

Detailed Protocol:

-

Drying (Critical): Charge Sulfolane (10 vol) and KF (2.5 equiv) into a reactor. Distill a small portion of solvent under vacuum to remove all traces of water (azeotropic drying). Water poisons the fluoride ion, forming inactive bifluoride (

). -

Reaction: Add 2-Chloro-4,5-dimethylpyridine (1.0 equiv) and catalyst (0.05 equiv).

-

Heating: Heat to 160–180°C for 12–18 hours. Monitor by GC/HPLC until conversion >98%.

-

Workup: Cool to room temperature. Filter off inorganic salts (KCl/KF).

-

Purification: Distill the product directly from the high-boiling solvent under reduced pressure.

Route B: Modified Balz-Schiemann (Lab Scale)

Useful when the 2-amino precursor is more accessible than the 2-chloro derivative.

-

Precursor: 2-Amino-4,5-dimethylpyridine.

-

Reagents:

,

Detailed Protocol:

-

Diazotization: Dissolve 2-Amino-4,5-dimethylpyridine in

(48% aq) at -10°C. -

Addition: Dropwise add

(aq) while maintaining temp < 0°C. The diazonium tetrafluoroborate salt may precipitate. -

Decomposition: Isolate the salt (if stable) or gently warm the solution to induce thermal decomposition (

evolution), yielding the C-F bond. -

Neutralization: Carefully neutralize with

(Caution:

Visualized Synthetic Workflow

The following diagram illustrates the complete synthetic logic, starting from the commercially available 3,4-Lutidine, illustrating the critical oxidation and activation steps required to install the fluorine atom.

Figure 1: Strategic synthetic pathways to this compound. The solid green line denotes the preferred industrial Halex route.

Applications in Drug Discovery[4][5]

This compound is not merely a solvent or reagent; it is a "privileged structure" fragment.

-

Metabolic Blocking: The C2 position of pyridine is highly susceptible to oxidative metabolism by aldehyde oxidase (AO). Substitution with Fluorine blocks this "soft spot," significantly extending the half-life (

) of the drug candidate. -

Bioisosterism: The 2-fluoropyridine moiety mimics the electronic properties of a 2-pyridone or a phenyl ring but with altered H-bond acceptance capabilities.

-

Lipophilicity Tuning: The two methyl groups increase

, enhancing blood-brain barrier (BBB) permeability for CNS targets.

Safety and Handling (MSDS Summary)

Hazard Classification (GHS):

-

H226: Flammable liquid and vapor.

-

H301: Toxic if swallowed. (Characteristic of 2-fluoropyridines).

-

H315/H319: Causes skin and serious eye irritation.

Handling Protocol:

-

Storage: Store under inert atmosphere (

or Ar) at 2–8°C. Fluoropyridines can hydrolyze slowly to pyridones if exposed to atmospheric moisture over long periods. -

Spill: Do not use water. Absorb with sand or vermiculite.

References

-

PubChem. (2025). Compound Summary: 2-Fluoro-4-methylpyridine (Analog Data). National Library of Medicine. Retrieved from [Link]

-

Google Patents. (2013). CN102898358A: Preparation method of fluoropyridine compounds.[1][2] Retrieved from

Sources

Strategic Sourcing & Technical Profile: 4,5-Dimethyl-2-fluoropyridine

The following technical guide is structured to provide actionable intelligence for researchers and procurement specialists in the pharmaceutical sciences.

Executive Summary

4,5-Dimethyl-2-fluoropyridine (CAS 1227602-71-2) has emerged as a high-value scaffold in medicinal chemistry, particularly within the development of kinase inhibitors and CNS-active agents. The fluorine atom at the C2 position serves as a versatile "handle" for nucleophilic aromatic substitution (

This guide analyzes the supply landscape, pricing models, and synthetic methodologies required to integrate this compound into drug discovery workflows.

Technical Specifications & Identification

Before sourcing, verification of chemical identity is paramount to avoid isomer confusion (e.g., distinguishing from 3,5-dimethyl-2-fluoropyridine).

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 1227602-71-2 |

| Molecular Formula | |

| Molecular Weight | 125.14 g/mol |

| MDL Number | MFCD16610911 |

| Physical State | Liquid (Predicted BP: ~160–170°C) or Low-Melting Solid |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water.[1] |

| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |

Market Analysis: Suppliers & Pricing

Unlike commodity chemicals, this compound is classified as a Specialty Building Block .[2] Inventory is often dynamic, with synthesis-on-demand common for quantities exceeding 100g.

Tier 1 Suppliers (Verified Quality)

These suppliers typically hold stock or have validated synthetic routes.

-

Combi-Blocks (USA): High reliability for pyridine derivatives. Often holds gram-scale inventory.

-

Enamine (Ukraine/EU): Major source for building blocks; likely offers this as part of their "REAL" database or stock.

-

Sigma-Aldrich (Merck): Generally acts as a distributor for this tier of compounds; higher price point but rigorous QC.

-

Specialized Vendors: AChemBlock, Fluorochem (UK).

Pricing Architecture

Pricing for CAS 1227602-71-2 is non-linear and volume-dependent. The following estimates reflect the Q1 2026 market for research-grade purity (>97%).

| Pack Size | Estimated Price Range (USD) | Lead Time | Sourcing Strategy |

| 1 g | $150 – $350 | 1–2 Weeks | Direct Catalog Purchase |

| 5 g | $450 – $900 | 2–3 Weeks | Catalog / Inquiry |

| 25 g | $1,800 – $2,500 | 4–6 Weeks | Request for Quote (RFQ) |

| 100 g+ | Negotiated | 8–12 Weeks | Custom Synthesis Contract |

Procurement Insight: Due to the volatility of fluorinated intermediate pricing, it is recommended to request a Certificate of Analysis (CoA) confirming isomer purity via

-NMR prior to bulk purchase, as separation of dimethyl isomers can be difficult.

Synthetic Methodology & Manufacturing

For researchers requiring large quantities or needing to validate the provenance of the material, understanding the synthesis is crucial. The most robust industrial route utilizes Halogen Exchange (Halex) chemistry.

Validated Synthetic Pathway

The synthesis typically proceeds from the commercially available 3,4-Lutidine (3,4-Dimethylpyridine).

-

N-Oxidation: Conversion of 3,4-lutidine to its N-oxide using mCPBA or

. -

Chlorination: Regioselective chlorination using

to yield 2-chloro-4,5-dimethylpyridine. -

Fluorination (Halex): Displacement of the chloride with fluoride using anhydrous Potassium Fluoride (KF) in a polar aprotic solvent.

Experimental Protocol: Halex Reaction

Note: This protocol is a generalized adaptation for 2-fluoropyridines and should be optimized for the specific dimethyl substrate.

Reagents:

-

Substrate: 2-Chloro-4,5-dimethylpyridine (1.0 eq)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.0 – 3.0 eq)

-

Catalyst: 18-Crown-6 (0.1 eq) or Tetraphenylphosphonium bromide (Phase Transfer Catalyst)

-

Solvent: Sulfolane or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Drying: Flame-dry a reaction vessel and purge with Nitrogen. Moisture kills the reaction by reducing the nucleophilicity of fluoride.

-

Mixing: Charge the vessel with 2-Chloro-4,5-dimethylpyridine, KF, and catalyst in Sulfolane.

-

Reaction: Heat the mixture to 140–160°C for 12–24 hours. Monitor via GC-MS for the disappearance of the chloro-starting material.

-

Work-up: Cool to room temperature. Dilute with water (to dissolve salts) and extract with Diethyl Ether or DCM.

-

Purification: Distillation under reduced pressure is preferred over column chromatography due to the volatility of the product.

Pathway Visualization

The following diagram illustrates the critical decision nodes in the synthesis and application of this compound.

Caption: Synthetic logic flow from commodity feedstock (3,4-Lutidine) to the target fluorinated building block.

Quality Assurance & Handling

Analytical Verification

To ensure the integrity of your research, the following QC data should be verified upon receipt:

-

-NMR (Chloroform-d): Look for the diagnostic splitting of the aromatic protons. The fluorine atom will cause H-F coupling (

-

-NMR: A single sharp peak typically around -70 ppm (relative to

-

GC-MS: Purity >97% is required to prevent side reactions in subsequent coupling steps.

Safety & Storage

-

Hazards: Like most fluoropyridines, this compound is likely Flammable and an Irritant (Skin/Eye).[4]

-

Handling: Use a fume hood.[2] Avoid contact with strong acids which can hydrolyze the C-F bond over time.

-

Storage: Store under Argon at 4°C. Fluoropyridines are generally stable but can degrade if exposed to moisture and heat for prolonged periods.

References

- Google Patents.Preparation of fluoropyridine compounds (CN102898358A).

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Difference between 4,5-Dimethyl-2-fluoropyridine and 2-chloropyridine analogs

Strategic Selection in Medicinal Chemistry & Synthetic Design

Part 1: Executive Directive

The Core Distinction: The choice between 4,5-Dimethyl-2-fluoropyridine (DMFP) and its 2-chloropyridine (DMCP) analog is not merely a matter of halogen substitution; it is a strategic decision between nucleophilic lability and catalytic versatility .

-

Select the Fluorine Analog (DMFP) when the objective is rapid, catalyst-free nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, particularly in late-stage functionalization where mild conditions are required to preserve scaffold integrity.

-

Select the Chlorine Analog (DMCP) when the synthetic route demands transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or when utilizing the halogen as a directing group for ortho-lithiation.

This guide dissects the mechanistic underpinnings, reactivity profiles, and experimental protocols required to exploit these differences effectively.[1]

Part 2: Technical Deep Dive – The Halogen Interface

Electronic & Steric Architecture

The 4,5-dimethyl substitution pattern introduces specific electronic perturbations that differentiate these molecules from their unsubstituted parents.

| Feature | This compound (DMFP) | 4,5-Dimethyl-2-chloropyridine (DMCP) | Mechanistic Implication |

| C–X Bond Strength | ~115 kcal/mol (Very Strong) | ~80 kcal/mol (Moderate) | F is resistant to oxidative addition (Pd/Ni); Cl is labile. |

| Electronegativity | 4.0 (Pauling) | 3.16 (Pauling) | F creates a highly polarized C2 center, accelerating nucleophilic attack. |

| LUMO Character | Low-lying | Higher energy | F stabilizes the Meisenheimer intermediate significantly more than Cl. |

| Substituent Effect | 4,5-Dimethyl (+I, +M) | 4,5-Dimethyl (+I, +M) | Methyl groups donate electron density, deactivating the ring toward SNAr compared to unsubstituted pyridine. |

The "Fluorine Effect" in SNAr:

While the 4,5-dimethyl groups exert a deactivating positive inductive (+I) effect, the 2-fluoro substituent counteracts this via extreme electronegativity. In SNAr reactions, the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex.[1] Fluorine stabilizes this anionic intermediate through strong inductive withdrawal (

Reactivity Matrix

The following decision matrix validates the selection of the starting material based on the desired transformation.

Pathway A: Nucleophilic Aromatic Substitution (SNAr) [1][2][3][4]

-

Substrate: this compound.[5]

-

Mechanism: Addition-Elimination.[1]

-

Why F? The high electronegativity of F lowers the energy of the transition state for nucleophilic attack. The leaving group ability of F is poor in SN1/SN2 but excellent in SNAr because C–F bond breaking is not rate-determining.

-

Constraint: The 4,5-dimethyl pattern makes the ring electron-rich. Standard 2-fluoropyridine reacts at room temperature; the dimethyl analog often requires mild heating (40–60 °C).

Pathway B: Transition Metal Catalysis (Cross-Coupling)

-

Substrate: 4,5-Dimethyl-2-chloropyridine.

-

Mechanism: Oxidative Addition

Transmetallation -

Why Cl? The C–Cl bond is weaker, facilitating oxidative addition to Pd(0) or Ni(0) species. C–F bonds are generally inert to standard Pd catalysts without specialized ligands.

Part 3: Visualization of Mechanistic Pathways

The following diagram contrasts the energy landscapes of the two analogs, highlighting why Fluorine is preferred for SNAr despite the stronger bond.

Caption: Comparative energy profile for SNAr.[6] The Fluorine analog (Red) lowers the activation energy of the rate-determining nucleophilic attack compared to Chlorine (Yellow).

Part 4: Experimental Protocols

Protocol A: SNAr Etherification of this compound

Objective: Synthesis of 2-alkoxy-4,5-dimethylpyridine derivatives. Rationale: This protocol leverages the high reactivity of the C–F bond to install oxygen nucleophiles under mild conditions, avoiding the high temperatures required for the chloro-analog [2].

Materials:

-

This compound (1.0 equiv)

-

Alcohol (R-OH) (1.2 equiv)

-

NaH (60% in oil) or KOtBu (1.5 equiv)

-

THF (Anhydrous)

Workflow:

-

Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF (0.2 M).

-

Nucleophile Formation: Add the alcohol dropwise at 0 °C. Stir for 30 min until H2 evolution ceases.

-

Addition: Add this compound (1.0 equiv) dropwise.

-

Reaction: Warm to ambient temperature.

-

Note: Due to the 4,5-dimethyl deactivation, if TLC shows incomplete conversion after 2h, heat to 50 °C.

-

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Self-Validation Check:

-

TLC: The product will be significantly more polar than the starting fluoropyridine.

-

19F NMR: Disappearance of the singlet at ~ -70 ppm (typical for 2-F-Py) confirms consumption of starting material.

Protocol B: Suzuki-Miyaura Coupling of 4,5-Dimethyl-2-chloropyridine

Objective: Synthesis of 2-aryl-4,5-dimethylpyridine biaryls. Rationale: The C–Cl bond is competent for oxidative addition with standard phosphine ligands, unlike the C–F bond which requires specialized, expensive catalysts [3].

Materials:

-

4,5-Dimethyl-2-chloropyridine (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl2 (5 mol%)

-

K2CO3 (2.0 equiv, 2M aq. solution)

-

Dioxane

Workflow:

-

Degassing: Combine solvent and base in a reaction vial. Sparge with N2 for 10 min.

-

Assembly: Add Chloro-pyridine, Boronic acid, and Pd catalyst.

-

Reaction: Seal and heat to 90 °C for 4–12 hours.

-

Workup: Filter through Celite. Dilute with water/EtOAc.

-

Purification: Column chromatography.

Part 5: Medicinal Chemistry Implications[1][4][7][8][9][10][11][12][13]

Metabolic Stability & Blocking

-

Fluorine: The C–F bond is metabolically robust. Replacing a C–H or C–OH at the 2-position with Fluorine often blocks metabolic oxidation (Phase I metabolism) by Cytochrome P450 enzymes.

-

Chlorine: While also stable, the C–Cl bond is more lipophilic and can sometimes be a liability for glutathione conjugation (toxicity risk) if the ring is sufficiently electron-deficient.

Physicochemical Properties (DMPK)

The choice of halogen alters the lipophilicity (LogP) and basicity (pKa) of the pyridine nitrogen.

| Property | This compound | 4,5-Dimethyl-2-chloropyridine | Impact on Drug Design |

| LogP (Lipophilicity) | Lower (~1.5) | Higher (~2.0) | F improves solubility and lowers plasma protein binding compared to Cl. |

| pKa (Basicity) | ~2.5 (Less Basic) | ~3.0 (More Basic) | F is strongly electron-withdrawing, reducing N-basicity. This reduces HERG channel binding risk (often linked to basic amines). |

| H-Bonding | Weak Acceptor | Negligible | F can accept weak H-bonds; Cl acts primarily as a hydrophobic blob. |

Bioisosterism Case Study

In the development of proton pump inhibitors (like Lansoprazole analogs), the pyridine ring is crucial.

-

Use F to lower pKa and increase metabolic stability without adding significant steric bulk.

-

Use Cl to fill a hydrophobic pocket (halogen bonding) where steric occupancy is required for potency.

Part 6: Strategic Decision Tree

Use this logic flow to determine the correct analog for your campaign.

Caption: Strategic selection workflow. Green path indicates optimal use of the Fluoro-analog; Red path indicates the Chloro-analog.

References

-

ACS Publications. (2014).[7] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Link

-

BenchChem. (2025).[1][2] Application Notes: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Link

-

WuXi Biology. (2025). SNAr Reaction of Polyhalogenated Heterocycles: Reactivity Analysis. Link

-

NIH PubChem. (2025).[8] 2-Fluoropyridine Compound Summary. Link

-

ChemRxiv. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound 95% | CAS: 1227602-71-2 | AChemBlock [achemblock.com]

- 6. asu.elsevierpure.com [asu.elsevierpure.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 4,5-Dimethylpyrimidine | C6H8N2 | CID 572516 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4,5-Dimethyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals, owing to its ability to engage in critical hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Among the various methods for functionalizing this heterocycle, nucleophilic aromatic substitution (SNAr) stands out as a robust and versatile strategy, particularly for introducing a diverse array of substituents at the 2- and 4-positions.[3][4][5] The subject of this guide, 4,5-Dimethyl-2-fluoropyridine, is a valuable building block in drug discovery programs. The methyl groups at the 4- and 5-positions can provide beneficial steric and electronic properties, while the fluorine atom at the 2-position serves as an excellent leaving group in SNAr reactions.

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][6][7] 2-Fluoropyridines, in particular, exhibit enhanced reactivity in SNAr reactions compared to their chloro- or bromo-analogs, often allowing for milder reaction conditions and greater functional group tolerance.[5][8][9] This heightened reactivity is attributed to the high electronegativity of the fluorine atom, which strongly activates the pyridine ring for nucleophilic attack.[8][10]

This document provides a comprehensive guide to understanding and implementing SNAr reactions with this compound. It delves into the underlying mechanism, offers detailed experimental protocols for various classes of nucleophiles, and presents troubleshooting guidance to ensure successful execution in a laboratory setting.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism.[8]

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This step is typically the rate-determining step of the reaction.[4][10]

-

Formation of the Meisenheimer Complex: The nucleophilic attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization.[4][8]

-

Elimination of the Leaving Group: Aromaticity is restored in the final step through the elimination of the fluoride ion, which is an excellent leaving group in this context.

The presence of the electron-donating methyl groups at the 4- and 5-positions might be perceived as deactivating the ring towards nucleophilic attack. However, the powerful activating effect of the ring nitrogen and the fluorine atom at the 2-position overcomes this, still allowing for efficient substitution.

Caption: The addition-elimination mechanism of SNAr on this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles.

General Considerations:

-

Inert Atmosphere: For reactions involving strong bases or air-sensitive reagents, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) to prevent quenching and side reactions.[8]

-

Anhydrous Solvents: The use of anhydrous solvents is recommended, especially when employing moisture-sensitive bases like sodium hydride or potassium tert-butoxide.[8]

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine the point of completion.[8]

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the reaction with an amine nucleophile, a common transformation in the synthesis of biologically active compounds.[11][12]

Materials:

-

This compound (1.0 equivalent)

-

Amine (e.g., morpholine, piperidine, benzylamine) (1.2 equivalents)

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (1.5 - 2.0 equivalents)

-

Dimethyl Sulfoxide (DMSO) or tert-Amyl alcohol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound and the chosen amine.

-

Add the base (K₂CO₃ or K₃PO₄) and the solvent (DMSO or tert-amyl alcohol).

-

Stir the reaction mixture at a temperature ranging from 80 °C to 130 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: O-Arylation with a Phenol

This protocol details the synthesis of 2-aryloxy-4,5-dimethylpyridines.

Materials:

-

This compound (1.0 equivalent)

-

Phenol (1.1 equivalents)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)

-

Dimethylformamide (DMF) or Dioxane

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Reflux condenser

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the phenol, base (K₂CO₃ or Cs₂CO₃), and solvent (DMF or dioxane).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add this compound to the reaction mixture.

-

Heat the reaction to a temperature between 80 °C and 120 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: S-Arylation with a Thiol

This protocol outlines the preparation of 2-thioether-substituted pyridines. Thiols are generally excellent nucleophiles in SNAr reactions.[13]

Materials:

-

This compound (1.0 equivalent)

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃) (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Inert atmosphere setup

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the thiol and anhydrous THF or DMF.

-

Cool the solution in an ice bath and carefully add sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) as needed, monitoring by TLC or LC-MS.

-

Once the reaction is complete, carefully quench by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the product via flash column chromatography.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 2-fluoropyridines with various nucleophiles, which can be adapted for this compound.

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) |

| Nitrogen-Based | |||||

| 1° or 2° Amine | Morpholine | K₃PO₄ | t-Amyl-OH | 110 | 3 |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 |

| Oxygen-Based | |||||

| Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 |

| Phenol | Phenol | K₃PO₄ | t-Amyl-OH | 110 | 12 |

| Sulfur-Based | |||||

| Thiol | Thiophenol | K₃PO₄ | t-Amyl-OH | 110 | 3 |

Table adapted from general conditions for 2-fluoropyridines.[8] Reaction conditions for this compound may require optimization.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar aprotic solvent (e.g., DMSO, DMF), or employing a stronger base to generate a more potent nucleophile.

-

Side Reactions: In the case of ambident nucleophiles (e.g., some amides), a mixture of N- and O-arylated products may be observed. The choice of solvent and counter-ion can often influence the regioselectivity.

-

Purification Challenges: The resulting 2-substituted pyridine products can sometimes be basic and may require specific chromatographic conditions for effective purification (e.g., addition of a small amount of triethylamine to the eluent to prevent tailing on silica gel).

Experimental Workflow Visualization

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of this compound is a powerful and highly adaptable method for the synthesis of a wide range of substituted pyridines. The enhanced reactivity of the C-F bond at the 2-position allows for the use of a broad scope of nucleophiles under relatively mild conditions.[3][8] This makes it an invaluable tool in the construction of novel molecular entities for drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines - Benchchem.

- Bench-stable 2-halopyridinium ketene hemiaminals as new reagents for the synthesis of 2-aminopyridines via mild nucleophilic aro - ResearchGate.

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate.

- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio - ACS.org.

- Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - ACS.org.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

- The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry: A Scarcity of Current Applications - Benchchem.

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. Available at: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. Available at: [Link]

-

The role of fluorine in medicinal chemistry - PubMed. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols: Nucleophilic Aromatic Substitution on 4,5-Dimethyl-2-fluoropyridine with Amines

Abstract

These application notes provide a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4,5-dimethyl-2-fluoropyridine with a variety of amine nucleophiles. This reaction is a critical transformation in medicinal chemistry and drug discovery for the synthesis of 2-aminopyridine derivatives. This document details the underlying mechanistic principles, explores the impact of reaction parameters, and provides validated, step-by-step protocols for laboratory execution. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic methodology.

Introduction: The Significance of 2-Aminopyridines in Drug Discovery

The 2-aminopyridine scaffold is a privileged structural motif found in a multitude of clinically approved drugs and biologically active compounds. Its prevalence stems from its ability to engage in key hydrogen bonding interactions with biological targets and its versatile nature as a synthetic intermediate. The reaction of 2-fluoropyridines with amines via nucleophilic aromatic substitution (SNAr) is a cornerstone of modern medicinal chemistry, offering a reliable and high-yielding route to these valuable compounds.[1][2][3]

The use of 2-fluoropyridines as electrophiles in SNAr reactions is particularly advantageous. The high electronegativity of the fluorine atom activates the pyridine ring towards nucleophilic attack, making it a superior leaving group compared to other halogens like chlorine or bromine.[1][4][5] This enhanced reactivity often allows for milder reaction conditions, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[1][2] The reaction of 2-fluoropyridine with sodium ethoxide in ethanol, for instance, is reported to be 320 times faster than that of 2-chloropyridine.[4][5]

The 4,5-dimethyl substitution pattern on the pyridine ring can influence the electronic and steric environment of the reaction center, making a detailed understanding of the reaction conditions essential for successful synthesis.

Mechanistic Insights: The SNAr Pathway

The reaction of this compound with amines proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution.[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom at the 2-position of the pyridine ring. This carbon is rendered electrophilic by the inductive effect of the ring nitrogen and the fluorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the pyridine ring, with significant density on the electronegative nitrogen atom.

Step 2: Elimination of the Fluoride Leaving Group In the second step, the aromaticity of the pyridine ring is restored by the elimination of the fluoride ion. Fluoride is an excellent leaving group in this context due to the high strength of the C-F bond, which contributes to a lower activation energy for the rate-determining nucleophilic addition step.[1]

.

Caption: General mechanism of the SNAr reaction.

Key Reaction Parameters and Optimization

The success and efficiency of the SNAr reaction between this compound and amines are highly dependent on several key parameters. Careful optimization of these factors is critical to achieving high yields and purity.

Choice of Solvent

Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the base and the intermediate Meisenheimer complex without interfering with the nucleophile.[6]

| Solvent | Typical Temperature Range (°C) | Notes |

| Dimethyl sulfoxide (DMSO) | 100 - 150 | Excellent for dissolving a wide range of reactants; can facilitate reactions with less reactive amines.[1] |

| N,N-Dimethylformamide (DMF) | 80 - 130 | A good alternative to DMSO, though care must be taken as it can decompose to generate dimethylamine at high temperatures, leading to side products.[7] |

| Dioxane | 80 - 110 | A less polar option, often used with stronger bases. |

| tert-Amyl alcohol | 100 - 120 | A protic solvent that can also act as a proton source if needed, suitable for certain amine nucleophiles.[1] |

| Acetonitrile (MeCN) | 60 - 82 (reflux) | A lower boiling point solvent, suitable for more reactive amines. |

Role of the Base

A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize the HF formed during the reaction. The choice of base depends on the pKa of the amine.

| Base | Strength | Typical Applications |

| Potassium Carbonate (K₂CO₃) | Moderate | A versatile and commonly used base for a wide range of primary and secondary amines.[1] |

| Cesium Carbonate (Cs₂CO₃) | Moderate | Often provides improved yields due to the higher solubility of its fluoride salt. |

| Potassium Phosphate (K₃PO₄) | Strong | Effective for less nucleophilic amines or when a stronger base is required.[1] |

| Sodium Hydride (NaH) | Strong | Used for deprotonating weakly acidic amines prior to addition of the fluoropyridine. |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Organic/Weak | Often used as a scavenger for the generated acid, particularly when the amine is used in excess.[8] |

Temperature and Reaction Time

The reaction temperature is a critical parameter that needs to be optimized for each specific amine. Generally, less reactive amines will require higher temperatures to achieve a reasonable reaction rate. Reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure for the Reaction of this compound with a Primary or Secondary Amine using Potassium Carbonate

This protocol is a general starting point for the reaction with a range of aliphatic and aromatic amines.

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.1 - 1.5 equivalents)

-

Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound, the amine, and potassium carbonate.

-

Add anhydrous DMSO to achieve a concentration of 0.1-0.5 M with respect to the this compound.

-

Stir the mixture at room temperature for 5-10 minutes to ensure homogeneity.

-

Heat the reaction mixture to 120 °C and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

.

Caption: A typical experimental workflow for the SNAr reaction.

Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction Times

Microwave irradiation can significantly reduce reaction times, particularly for less reactive amines.

Materials:

-

This compound (1.0 equivalent)

-

Amine (1.2 equivalents)

-

Potassium Phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Microwave vial with a stir bar

Procedure:

-

In a microwave vial, combine this compound, the amine, and potassium phosphate.

-

Add anhydrous DMF to achieve a concentration of 0.2-1.0 M.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at 150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an aqueous workup and purification as described in Protocol 1.

Troubleshooting and Considerations

-

Low Conversion: If the reaction shows low conversion, consider increasing the temperature, using a stronger base, or switching to a more polar solvent like DMSO. For particularly unreactive amines, microwave-assisted synthesis may be beneficial.[9]

-

Side Reactions: At high temperatures, some solvents like DMF can decompose.[7] If side products are observed, consider a lower reaction temperature or a more stable solvent.

-

Purification Challenges: The polarity of the 2-aminopyridine products can vary significantly. Optimization of the chromatographic conditions may be necessary for effective purification.

Conclusion

The nucleophilic aromatic substitution of this compound with amines is a robust and versatile method for the synthesis of 2-aminopyridine derivatives. By carefully selecting the solvent, base, and reaction temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors.

References

-

Preshlock, S., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC. Available from: [Link]

-

ResearchGate. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available from: [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

-

ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

-

Fier, P. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Available from: [Link]

-

PMC. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

- Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.

-

ResearchGate. Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. Available from: [Link]

-

Chai, M. (2010). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. Nanjing University of Technology and Engineering. Available from: [Link]

-

RSC Publishing. The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines. Available from: [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Fisher Scientific. Aromatic Nucleophilic Substitution. Available from: [Link]

-

ACS Publications. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available from: [Link]

-

St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. Available from: [Link]

-

ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available from: [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. PubMed. Available from: [Link]

-

Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Available from: [Link]

-

RSC Advances. SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Available from: [Link]

-

Journal of Chemical Research. (2019). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Lab Reporter [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Suzuki-Miyaura Coupling Compatibility with 2-Fluoropyridine Scaffold

[1]

Executive Summary

The 2-fluoropyridine moiety is a privileged pharmacophore in medicinal chemistry, serving as a metabolically stable bioisostere for pyridine and phenyl rings. However, its incorporation via Suzuki-Miyaura coupling presents two distinct mechanistic failures:

-

As the Electrophile: The C2–F bond renders the ring electron-deficient, increasing susceptibility to nucleophilic aromatic substitution (

) by hydroxide or alkoxide bases, rather than the desired catalytic coupling at a distal halide. -